molecular formula C5H4ClNO3 B2804023 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 2219371-77-2

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2804023
CAS No.: 2219371-77-2
M. Wt: 161.54
InChI Key: IYLNNSXLQJPOPP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chloromethyl group (-CH₂Cl) at position 3 and a carboxylic acid (-COOH) at position 4. Its molecular formula is C₅H₄ClNO₃, with a calculated molecular weight of 161.45 g/mol. The chloromethyl group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to alkyl-substituted analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules and functionalized heterocycles .

Properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLNNSXLQJPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-77-2
Record name 3-(chloromethyl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with a suitable dipolarophile can yield the oxazole ring . The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide, thiocyanate, or methoxy derivatives of the oxazole compound .

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic Acid

  • Molecular Formula: C₆H₇NO₄
  • Substituents : Methoxymethyl (-CH₂OCH₃) at position 3, carboxylic acid at position 4.
  • Key Differences: The methoxy group is electron-donating, reducing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to the chloromethyl analog (pKa ~2.8–3.3). Increased polarity due to the ether oxygen, improving solubility in polar solvents like methanol or water .
  • Applications : Useful in prodrug design due to its hydrolytic stability under physiological conditions.

5-Methyl-N-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₁₂H₁₀F₃N₂O₂
  • Substituents : Methyl group at position 5, carboxamide (-CONH-) at position 4, and 4-(trifluoromethyl)phenyl at the amide nitrogen.
  • Key Differences :
    • The carboxamide group reduces acidity (pKa ~8–10) compared to carboxylic acid derivatives.
    • The trifluoromethyl (-CF₃) group enhances lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration.
  • Applications: Identified as a key impurity in teriflunomide synthesis, highlighting its relevance in quality control .

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₁₂H₁₀ClN₂O₂
  • Substituents : 2-Chlorophenyl at position 3, methyl at position 5, and carboxamide at position 4.
  • Steric bulk from the phenyl ring may reduce metabolic stability compared to smaller substituents like chloromethyl.
  • Applications : Investigated as a kinase inhibitor scaffold in oncology research .

3-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic Acid

  • Molecular Formula : C₈H₇N₃O₃
  • Substituents : 1-Methylpyrazole at position 3, carboxylic acid at position 4.
  • Key Differences :
    • The pyrazole ring introduces hydrogen-bonding capability (via N-atoms), improving aqueous solubility.
    • Enhanced thermal stability due to aromatic conjugation.
  • Applications : Building block for metal-organic frameworks (MOFs) and coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups LogP (Predicted) pKa (Carboxylic Acid) Applications
3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid C₅H₄ClNO₃ 161.45 Chloromethyl (3) Carboxylic acid 0.8 2.8–3.3 Pharmaceutical intermediate
3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid C₆H₇NO₄ 169.13 Methoxymethyl (3) Carboxylic acid -0.2 3.5–4.0 Prodrug synthesis
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide C₁₂H₁₀F₃N₂O₂ 283.22 Methyl (5), Carboxamide (4) Carboxamide, -CF₃ 2.5 8.0–10.0 Teriflunomide impurity
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₂H₁₀ClN₂O₂ 263.68 2-Chlorophenyl (3), Methyl (5) Carboxamide, Chloroaromatic 2.8 8.5–10.5 Kinase inhibitor candidate
3-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid C₈H₇N₃O₃ 193.16 1-Methylpyrazole (3) Carboxylic acid, Pyrazole -0.5 3.0–3.5 MOF synthesis, coordination chemistry

Research Findings and Implications

Substituent Effects on Acidity : Chloromethyl and pyrazole substituents increase carboxylic acid acidity, favoring salt formation for improved bioavailability. Methoxymethyl and carboxamide groups reduce acidity, making them suitable for neutral pH applications .

Biological Activity: Chlorophenyl and trifluoromethyl groups enhance lipophilicity, critical for CNS-targeting drugs, while polar groups like pyrazole improve solubility for intravenous formulations .

Analytical Methods : RP-HPLC is widely used to resolve oxazole derivatives, with retention times correlating with substituent hydrophobicity (e.g., -CF₃ > -Cl > -OCH₃) .

Biological Activity

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid features a chloromethyl group attached to an oxazole ring with a carboxylic acid functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer potential . A study demonstrated that derivatives of 1,2-oxazole compounds exhibit significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, modifications to the oxazole ring have led to compounds with IC50 values in the low micromolar range against these cell lines .

The mechanisms through which 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity and leading to altered metabolic pathways.
  • Apoptosis Induction : Some studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Study on Anticancer Activity

A notable case study evaluated a series of oxazole derivatives for their anticancer properties. Among these, one derivative showed an IC50 value of approximately 19.56 µM against fibrosarcoma cells (HT-1080), indicating promising anticancer activity. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid against clinical isolates of bacteria. The compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis

To better understand the biological activity of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid compared to related compounds, a summary table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
3-(Chloromethyl)-1,2-oxazole-4-carboxylic acidModerateYesVaries
Derivative A (modified oxazole)HighYes19.56
Derivative B (related compound)LowYes>50

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted oxazole precursors. For example, chloromethyl groups can be introduced via nucleophilic substitution of hydroxyl or bromomethyl intermediates under acidic conditions. Reaction optimization (e.g., temperature control at 60–80°C, use of catalysts like H2SO4 or DCC) is critical to avoid side reactions such as over-chlorination . Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Expect signals for the chloromethyl group (δ 4.5–5.0 ppm, singlet) and oxazole protons (δ 8.0–8.5 ppm). Carboxylic acid protons may appear as a broad peak at δ 12–13 ppm .
  • IR : Strong absorption bands at ~1700 cm<sup>−1</sup> (C=O stretch of carboxylic acid) and ~650 cm<sup>−1</sup> (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 175.5 (calculated for C5H4ClNO3), with fragmentation patterns indicating loss of CO2 (44 amu) .

Q. What are the best practices for handling and storing 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid to ensure stability?

  • Methodological Answer : Store in amber glass vials at −20°C under inert gas (N2 or Ar) to prevent moisture absorption and photodegradation. Use desiccants like silica gel in storage containers. For lab use, prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to trifluoromethyl or methoxymethyl analogues?

  • Methodological Answer : The chloromethyl group enhances electrophilicity due to the electron-withdrawing Cl atom, facilitating SN2 reactions with amines or thiols. In contrast, trifluoromethyl groups () reduce reactivity due to steric hindrance, while methoxymethyl derivatives ( ) undergo slower substitution due to electron-donating effects. Kinetic studies using HPLC or <sup>19</sup>F NMR (for fluorinated analogues) can quantify these differences .

Q. What strategies can resolve contradictory data in biological activity studies, such as variable enzyme inhibition results?

  • Methodological Answer :

  • Control for hydrolysis : Monitor stability in assay buffers (e.g., via LC-MS) to rule out degradation products.
  • Assay conditions : Adjust pH (optimal range: 6.5–7.5 for carboxylate stability) and use competitive inhibitors (e.g., malonate) to validate specificity .
  • Structural analogs : Compare activity with methyl ester derivatives to assess the role of the free carboxylic acid group .

Q. How can computational modeling predict the collision cross-section (CCS) and intermolecular interactions of this compound?

  • Methodological Answer : Use software like MOBCAL or Ion Mobility-Mass Spectrometry (IM-MS) to calculate CCS values based on molecular dynamics simulations. Compare predicted CCS (e.g., 129.3 Ų for [M+H]<sup>+</sup>) with experimental IM-MS data to validate 3D conformations. Docking studies (AutoDock Vina) can further map binding interactions with enzymes .

Q. What experimental approaches optimize regioselective functionalization of the oxazole ring?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to direct electrophilic substitution to the C5 position.
  • Metal catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)2/PPh3) for arylation or alkylation at specific sites .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction times and side-product formation .

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